molecular formula C16H11ClFNO3S B2952484 5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate CAS No. 914232-46-5

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate

Cat. No.: B2952484
CAS No.: 914232-46-5
M. Wt: 351.78
InChI Key: WHWGKIHJQYBZPE-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the sulfonation of the aromatic ring, which can be carried out using sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinolin-8-yl 4-fluoro-3-methylbenzene-1-sulfonate is unique due to the combination of the quinoline core with chloro, fluoro, and sulfonate substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO3S/c1-10-9-11(4-6-14(10)18)23(20,21)22-15-7-5-13(17)12-3-2-8-19-16(12)15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWGKIHJQYBZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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